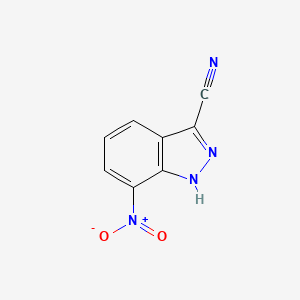

7-Nitro-1H-indazole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs. The presence of a nitro group at the 7-position and a cyano group at the 3-position makes this compound particularly interesting for medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1H-indazole-3-carbonitrile typically involves the nitration of 1H-indazole-3-carbonitrile. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 7-position of the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer nitrating agents and solvents can be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols.

Cyclization: Catalysts like Lewis acids or bases.

Major Products Formed:

Reduction: 7-Amino-1H-indazole-3-carbonitrile.

Substitution: Various substituted indazole derivatives.

Cyclization: Polycyclic heterocycles.

Scientific Research Applications

7-Nitro-1H-indazole-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Nitro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, generating reactive oxygen species that can induce cellular damage. Additionally, the compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

1H-Indazole-3-carbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Bromo-7-nitro-1H-indazole: Contains a bromine atom at the 3-position, which can enhance its inhibitory effects on certain enzymes.

7-Methoxy-1H-indazole-3-carbonitrile: Substitution with a methoxy group instead of a nitro group, leading to different biological activities.

Uniqueness: 7-Nitro-1H-indazole-3-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and development .

Biological Activity

7-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C8H6N4O2

- Molecular Weight : 178.16 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that 7-nitro-1H-indazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.625 to 125 μM against various strains, suggesting a potent bactericidal effect .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 |

| This compound | Escherichia coli | 125 |

Anticancer Activity

The anticancer potential of this compound has been explored extensively. In vitro studies revealed that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

Case Study :

In a recent study, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 μM. Additionally, flow cytometry analysis revealed an increase in early apoptotic cells following treatment with the compound .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. It has shown promise in reducing inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- DNA Interaction : Some studies suggest that it can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at various positions on the indazole ring can significantly affect its potency and selectivity against different biological targets. For instance, substituents at the carbonitrile group enhance its antimicrobial properties while maintaining low toxicity profiles .

Properties

Molecular Formula |

C8H4N4O2 |

|---|---|

Molecular Weight |

188.14 g/mol |

IUPAC Name |

7-nitro-1H-indazole-3-carbonitrile |

InChI |

InChI=1S/C8H4N4O2/c9-4-6-5-2-1-3-7(12(13)14)8(5)11-10-6/h1-3H,(H,10,11) |

InChI Key |

BGESFNOSUWBTEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.